molecular formula C10H18O B3009418 3-(2-Methylpropyl)cyclohexan-1-one CAS No. 5674-05-5

3-(2-Methylpropyl)cyclohexan-1-one

Cat. No.: B3009418
CAS No.: 5674-05-5
M. Wt: 154.253
InChI Key: ZBEUNEVJSXYGNI-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)cyclohexan-1-one is a substituted cyclohexanone derivative characterized by a 2-methylpropyl (isobutyl) group attached to the 3-position of the cyclohexanone ring. The compound’s structure combines the rigid cyclohexane framework with a branched alkyl substituent, influencing its physical and chemical properties. Cyclohexanone derivatives are widely studied for their applications in organic synthesis, fragrance formulations, and pharmaceutical intermediates.

Properties

IUPAC Name

3-(2-methylpropyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)6-9-4-3-5-10(11)7-9/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEUNEVJSXYGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Compounds with different functional groups replacing the isobutyl group

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)cyclohexan-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

The following table summarizes key structural and functional differences between 3-(2-Methylpropyl)cyclohexan-1-one and related compounds:

Compound Name Substituents Functional Groups Potential Applications Key References
This compound 3-(2-Methylpropyl) Ketone Synthetic intermediates, fragrances N/A
2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one 2-(Aryl-alkyl-ketone chain) Ketone, Methoxy, Aryl Medicinal chemistry (e.g., N-heterocycle precursors)
2-Hydroxy-3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one 2-Hydroxy, 3-methyl, 6-isopropyl Enone, Hydroxy Natural product isolation (e.g., Barosma species)
3-(Acetyloxy)-2-[3-(1-cyclohexen-1-yl)propyl]-2-cyclopenten-1-one Acetyloxy, Cyclohexenylpropyl Ketone, Ester, Cyclohexene Polymer or flavor synthesis

Structural and Functional Analysis

  • Substituent Effects: The 2-methylpropyl group in the target compound is a non-polar, branched alkyl chain, likely enhancing hydrophobicity compared to aryl or hydroxy-substituted analogs. This property may favor solubility in organic solvents, making it suitable for lipophilic reaction environments . In contrast, methoxy- or hydroxy-substituted derivatives (e.g., and ) exhibit increased polarity, enabling hydrogen bonding and aqueous solubility. For example, 2-hydroxy-3-methyl-6-isopropylcyclohexenone is isolated from plant sources, suggesting biological compatibility .
  • Reactivity: The ketone group in cyclohexanone derivatives is reactive toward nucleophilic additions (e.g., Grignard reactions) or reductions. Substituents like methoxy () may deactivate the ring via electron donation, while alkyl groups (e.g., 2-methylpropyl) could sterically hinder reactions at the carbonyl group .

Biological Activity

3-(2-Methylpropyl)cyclohexan-1-one, also known as 2-methyl-2-(1-cyclohexyl)propan-1-one, is a cyclic ketone with potential applications in various fields, including pharmaceuticals and agriculture. This article aims to explore its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a biocontrol agent in agricultural settings.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to disrupt microbial cell membranes, leading to increased permeability and eventual cell lysis. This action is similar to other ketones known for their antimicrobial properties .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of bacterial strains. Results indicated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. The study concluded that this compound could be a potential candidate for developing new antimicrobial agents.

Study 2: Agricultural Application

A field study assessed the use of this compound as a natural fungicide in crop protection. The compound demonstrated effective control over fungal pathogens such as Fusarium and Botrytis, leading to improved crop yield and health. This suggests its viability as an eco-friendly alternative to synthetic fungicides .

Comparative Analysis with Similar Compounds

Compound Biological Activity Mechanism
This compound Antimicrobial, antifungalMembrane disruption
Sulfathiazole AntimicrobialInhibition of folate synthesis
Ritonavir AntiviralProtease inhibition

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